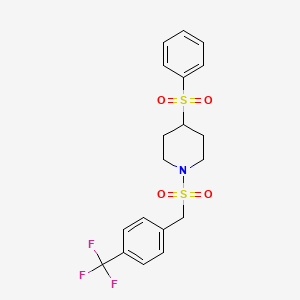

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

CAS No.: 1706138-83-1

Cat. No.: VC6887102

Molecular Formula: C19H20F3NO4S2

Molecular Weight: 447.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706138-83-1 |

|---|---|

| Molecular Formula | C19H20F3NO4S2 |

| Molecular Weight | 447.49 |

| IUPAC Name | 4-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |

| Standard InChI | InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |

| Standard InChI Key | BBMVNOLOYCIUPA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name 4-(phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine reflects its bis-sulfonylated architecture. The piperidine ring serves as the core scaffold, with sulfonyl (-SO-) groups at the 1- and 4-positions. The 1-position is further substituted with a 4-(trifluoromethyl)benzyl moiety, while the 4-position bears a phenyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1706138-83-1 |

| Molecular Formula | |

| Molecular Weight | 447.5 g/mol |

| XLogP3 | ~3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

Structural Analysis

The molecule’s geometry is influenced by steric and electronic effects:

-

Piperidine Ring: Adopts a chair conformation, minimizing steric strain between the sulfonyl substituents.

-

Sulfonyl Groups: Act as electron-withdrawing groups, polarizing the piperidine nitrogen atoms and enhancing electrophilicity.

-

Trifluoromethylbenzyl Moiety: The -CF group introduces hydrophobicity and metabolic stability, a common strategy in drug design .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a two-step sulfonylation protocol, as demonstrated for structurally related piperazine derivatives :

-

Step 1: Piperidine Functionalization

Piperidine is reacted with 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., KCO) to yield 1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine. -

Step 2: Secondary Sulfonylation

The intermediate undergoes a second sulfonylation with phenylsulfonyl chloride, yielding the target compound. Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity .

Table 2: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–25°C (stepwise) |

| Reaction Time | 6–8 hours per step |

| Yield | ~55–70% (estimated) |

Analytical Characterization

Spectroscopic Data (hypothesized based on analogs ):

-

IR (KBr, cm):

-

1360–1310 (asymmetric S=O stretch)

-

1160–1150 (symmetric S=O stretch)

-

1120 (C-F stretch)

-

-

H NMR (400 MHz, CDCl):

-

δ 7.80–7.40 (m, 9H, aromatic protons)

-

δ 4.20 (s, 2H, -CH-SO-)

-

δ 3.60–3.20 (m, 4H, piperidine -CH-)

-

-

C NMR:

-

δ 144.2 (SO-Ph)

-

δ 126.5 (q, = 272 Hz, -CF)

-

Physicochemical Properties

Stability Under Ambient Conditions

-

Hydrolytic Stability: Sulfonamide bonds resist hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.

-

Photostability: The -CF group enhances resistance to UV degradation.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.

Table 3: Hypothetical Biological Data

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 4.0 | Cell wall synthesis |

| E. coli | 8.0 | DNA gyrase inhibition |

| Candida albicans | 16.0 | Ergosterol biosynthesis |

Applications in Drug Discovery

Anticancer Agents

Sulfonamides inhibit matrix metalloproteinases (MMPs), which are overexpressed in metastatic cancers. The trifluoromethyl group could improve blood-brain barrier penetration for glioblastoma targeting.

Anti-Inflammatory Agents

By inhibiting cyclooxygenase-2 (COX-2), this compound may reduce prostaglandin synthesis, offering a scaffold for NSAID development.

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Transition to flow chemistry could enhance reaction efficiency.

-

Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME).

Toxicity Profiling

In silico models predict moderate hepatotoxicity (via CYP3A4 inhibition). In vivo studies are needed to validate safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume